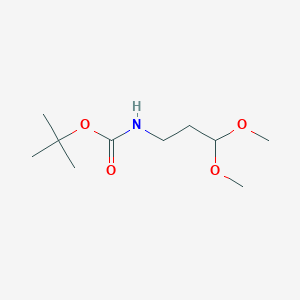

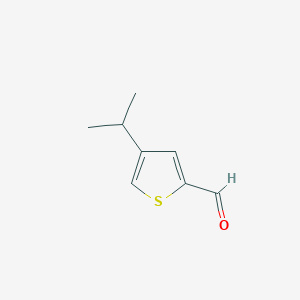

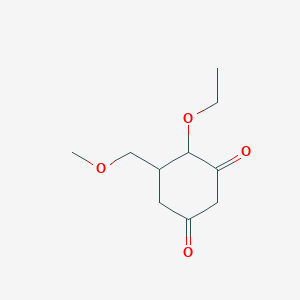

![molecular formula C12H15Cl2NO2 B070018 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol CAS No. 191673-56-0](/img/structure/B70018.png)

2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol

概要

説明

2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is a chemical compound that belongs to the class of morpholines. It is a potent inhibitor of the enzyme aldehyde dehydrogenase (ALDH), which plays a crucial role in the metabolism of alcohol. Due to its unique properties, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has gained significant attention in scientific research.

作用機序

The primary mechanism of action of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol involves the inhibition of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. It binds to the active site of the enzyme, preventing it from metabolizing acetaldehyde. As a result, acetaldehyde levels increase, leading to the unpleasant symptoms mentioned earlier. Additionally, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been shown to modulate the activity of other neurotransmitters, such as dopamine, which play a crucial role in the reward pathway associated with alcohol consumption.

生化学的および生理学的効果

Apart from its role in the treatment of alcoholism, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been shown to have other biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, it has been shown to have anxiolytic and analgesic effects, making it a potential candidate for the treatment of anxiety and pain.

実験室実験の利点と制限

One of the significant advantages of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is its specificity towards 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. It does not affect other enzymes involved in alcohol metabolism, making it a potent and selective inhibitor of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. However, one of the limitations of using 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol in lab experiments is its potential toxicity. It has been shown to cause liver damage in animal studies, which could limit its use in clinical trials.

将来の方向性

There are several future directions for research on 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. One area of interest is the development of more potent and selective inhibitors of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. Additionally, research could focus on identifying the mechanisms underlying the anti-inflammatory, anxiolytic, and analgesic effects of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol. This could lead to the development of new treatments for inflammatory diseases, anxiety, and pain. Another area of interest is the use of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol in combination with other drugs for the treatment of alcoholism. This could improve the efficacy of current treatments and reduce the risk of relapse.

Conclusion:

In conclusion, 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol is a potent inhibitor of 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol, with potential applications in the treatment of alcoholism and other diseases. Its unique properties make it an attractive candidate for further research, and future studies could lead to the development of new treatments for a range of conditions.

科学的研究の応用

2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol has been extensively studied for its potential use in the treatment of alcoholism. It works by inhibiting the enzyme 2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol, which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. This leads to an increase in acetaldehyde levels, resulting in unpleasant symptoms such as nausea, vomiting, and flushing. These adverse effects act as a deterrent to further alcohol consumption, thereby aiding in the treatment of alcoholism.

特性

CAS番号 |

191673-56-0 |

|---|---|

製品名 |

2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol |

分子式 |

C12H15Cl2NO2 |

分子量 |

276.16 g/mol |

IUPAC名 |

2-[2-(3,4-dichlorophenyl)morpholin-2-yl]ethanol |

InChI |

InChI=1S/C12H15Cl2NO2/c13-10-2-1-9(7-11(10)14)12(3-5-16)8-15-4-6-17-12/h1-2,7,15-16H,3-6,8H2 |

InChIキー |

WNVVRSBOQUEIFR-UHFFFAOYSA-N |

SMILES |

C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl |

正規SMILES |

C1COC(CN1)(CCO)C2=CC(=C(C=C2)Cl)Cl |

同義語 |

2-[2-(3,4-Dichlorophenyl)morpholin-2-yl]ethanol |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

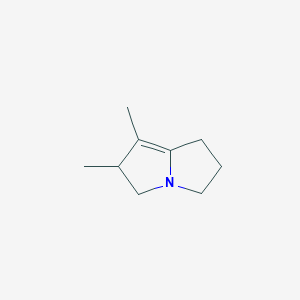

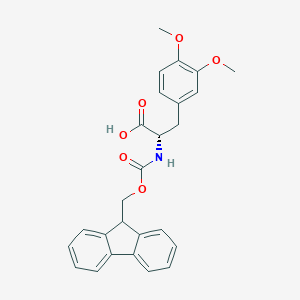

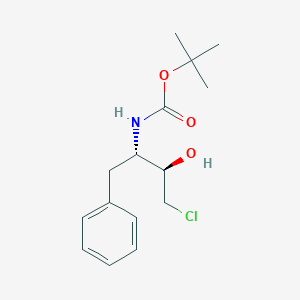

![4-Methyl-5-azaspiro[2.4]heptan-2-amine](/img/structure/B69949.png)

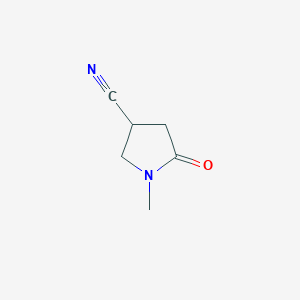

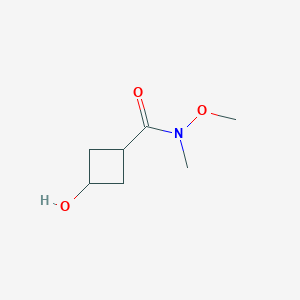

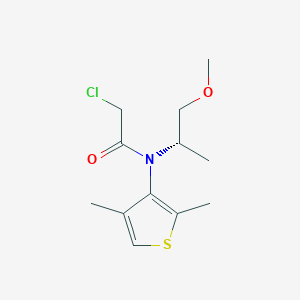

![4-[5-(Trifluoromethyl)pyrid-2-yloxy]thiobenzamide](/img/structure/B69964.png)

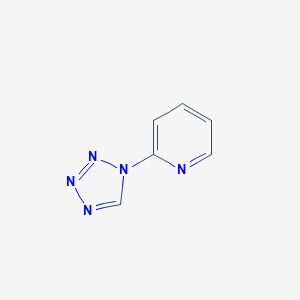

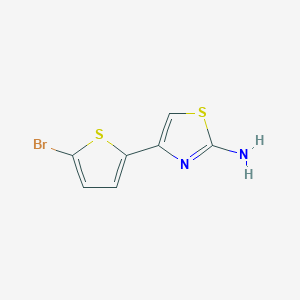

![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)